molecular formula C17H20O B14590842 2-Benzyl-4-tert-butylphenol CAS No. 61516-22-1

2-Benzyl-4-tert-butylphenol

Cat. No.: B14590842
CAS No.: 61516-22-1
M. Wt: 240.34 g/mol
InChI Key: MOXLXTVFRFBFML-UHFFFAOYSA-N
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Description

2-Benzyl-4-tert-butylphenol is a phenolic compound characterized by a benzyl group (-CH₂C₆H₅) at the 2-position and a tert-butyl group (-C(CH₃)₃) at the 4-position of the phenol ring. Its molecular formula is C₁₇H₂₀O, with a molecular weight of 240.34 g/mol. The tert-butyl group provides steric hindrance, enhancing thermal stability, while the benzyl substituent introduces aromaticity and hydrophobicity.

Properties

CAS No.

61516-22-1

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

2-benzyl-4-tert-butylphenol

InChI

InChI=1S/C17H20O/c1-17(2,3)15-9-10-16(18)14(12-15)11-13-7-5-4-6-8-13/h4-10,12,18H,11H2,1-3H3

InChI Key

MOXLXTVFRFBFML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-4-tert-butylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with benzyl chloride and tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Acid-catalyzed alkylation of phenol with isobutene is a widely used method, where 2-tert-butylphenol is a major side product . Transalkylation reactions are also employed to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Methyl-substituted phenols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Benzyl-4-tert-butylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects through the inhibition of specific enzymes, such as monoamine oxidase, and interactions with G protein-coupled receptors . These interactions lead to various biochemical and physiological effects, including antioxidant and anticancer activities.

Comparison with Similar Compounds

Key Comparison Points:

Substituent Effects on Hydrophobicity: The benzyl group in this compound significantly increases hydrophobicity compared to 4-tert-butylphenol (logP ~5.2 vs. ~3.8 estimated), enhancing compatibility with nonpolar matrices like polymers . Ethyl substituents (as in 2-tert-butyl-4-ethylphenol) offer moderate hydrophobicity, balancing solubility and stability .

Steric Hindrance and Stability: The tert-butyl group at the 4-position in all compounds provides steric shielding to the phenolic -OH group, reducing oxidative degradation. However, the bulky benzyl group in this compound may further restrict access to reactive sites, improving thermal stability .

Functional Group Diversity: The benzotriazolyl group in ’s compound introduces UV-absorbing capabilities, a feature absent in this compound. This highlights how heterocyclic substituents expand functionality compared to alkyl/aryl groups .

Applications: 4-tert-Butylphenol: Used in surfactants and epoxy resins due to its polarity . this compound: Likely suited for high-temperature or hydrophobic environments, such as lubricant additives. 2-tert-Butyl-4-ethylphenol: Intermediate in synthesizing hindered phenols for rubber antioxidants .

Research Findings and Trends

  • Synthetic Routes: this compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution, similar to 4-tert-butylphenol .
  • Thermal Degradation: Studies on tert-butyl-substituted phenols show decomposition temperatures above 200°C, suggesting this compound’s suitability for high-temperature processes .
  • Environmental Impact: Benzyl-substituted phenols may exhibit higher persistence in soil compared to ethyl or methyl analogs, necessitating further ecotoxicological studies .

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